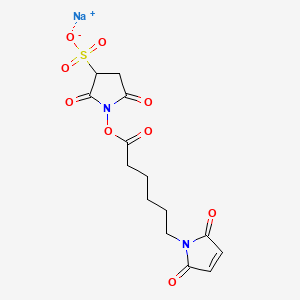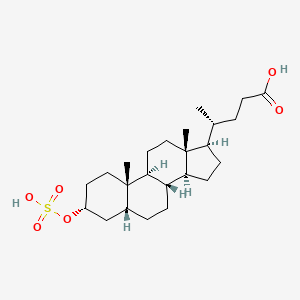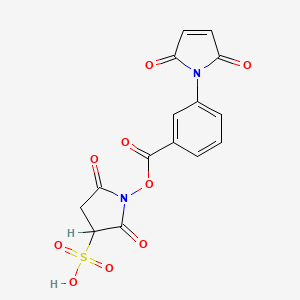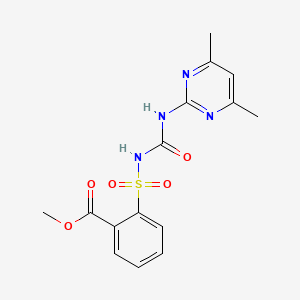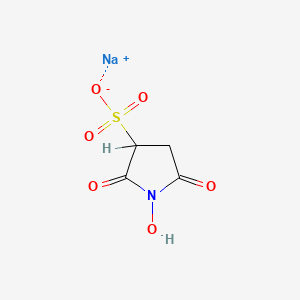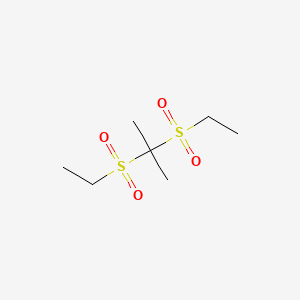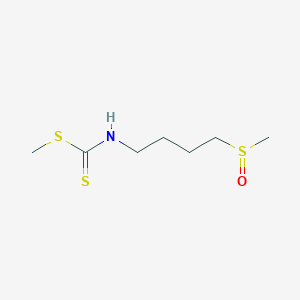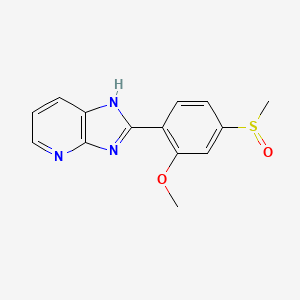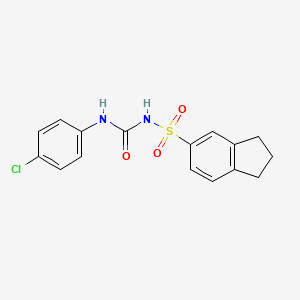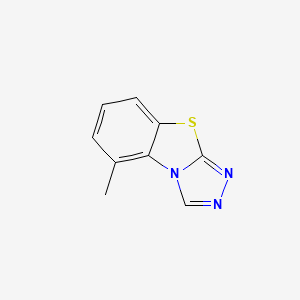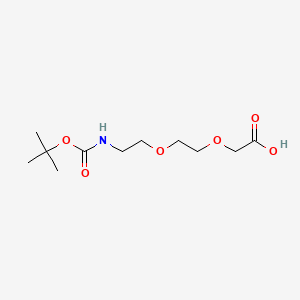
2,2-二甲基-4-氧代-3,8,11-三氧杂-5-氮杂十三烷-13-酸
描述
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid is a synthetic organic compound with the molecular formula C11H21NO6 It is characterized by the presence of multiple functional groups, including an oxo group, ether linkages, and an azatridecan backbone
科学研究应用
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
It is known to be used as a linker in the synthesis of various bioconjugates . These bioconjugates can be designed to target specific proteins or cells depending on the application.
Mode of Action
t-Boc-N-amido-PEG2-CH2CO2H is a heterobifunctional, PEGylated crosslinker featuring a Boc-protected amine at one end and a carboxylic acid group at the other . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
The specific biochemical pathways affected by t-Boc-N-amido-PEG2-CH2CO2H are dependent on the bioconjugate it is part of. For instance, when incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules), it can affect the degradation of targeted proteins .
Pharmacokinetics
The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of t-Boc-N-amido-PEG2-CH2CO2H are dependent on the bioconjugate it is part of. For example, when incorporated into antibody-drug conjugates or PROTAC® molecules, it can lead to targeted protein degradation .
Action Environment
Factors such as ph could potentially affect the stability of the boc group and the reactivity of the carboxylic acid group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethylpropanoic acid and ethylene glycol.
Formation of Intermediates: The initial step involves the esterification of 2,2-dimethylpropanoic acid with ethylene glycol to form an ester intermediate.
Oxidation and Ether Formation: The ester intermediate undergoes oxidation to introduce the oxo group, followed by etherification to form the trioxa linkage.
Azatridecan Backbone Formation:
Industrial Production Methods
In industrial settings, the production of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ether linkages and azatridecan backbone can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5,14-diazahexadecan-16-oic acid: This compound has a similar structure but with additional nitrogen atoms in the backbone.
2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate: This compound has a similar trioxa and azatridecan structure but with different functional groups.
Uniqueness
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid is unique due to its specific combination of functional groups and backbone structure, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBVJVWVXRNDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)
